molecular formula C13H16FNO2 B1523726 benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate CAS No. 1932288-21-5

benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate

Cat. No. B1523726
M. Wt: 237.27 g/mol
InChI Key: NDVBOSIQTJVVNB-NWDGAFQWSA-N
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Description

Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate is a chemical compound. It contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Molecular Structure Analysis

The molecule has a complex structure with a total of 34 bonds. It includes 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Scientific Research Applications

  • Condensation of Benzyl Carbamate with Glyoxal
    • Scientific Field : Chemistry, specifically Heterocyclic Chemistry .
    • Summary of Application : This research investigates the acid-catalyzed condensation between benzyl carbamate and glyoxal . The study aims to understand the formation process of substituted 2,4,6,8,10,12-hexaazaisowurtzitane, a type of caged compound .
    • Methods of Application : The condensation is carried out in a ratio of 2:1 in a range of polar protic and aprotic solvents . The study also examines the effects of different solvents on the condensation process .
    • Results : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . It also identified several processes that hinder the formation of caged compounds . A few byproducts were isolated and identified .
  • Protecting Groups for Amines

    • Scientific Field : Organic Chemistry .
    • Summary of Application : Benzyl carbamates are used as protecting groups for amines in peptide synthesis . They can be installed and removed under relatively mild conditions .
    • Methods of Application : The t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) are two popular carbamate protecting groups . They can be installed and removed under different conditions, which is useful when multiple protecting groups are present on the same molecule .
    • Results : The use of these protecting groups allows for the synthesis of complex peptides, including the synthesis of insulin .
  • Traceless Linker for Aliphatic Amines

    • Scientific Field : Organic Chemistry .
    • Summary of Application : A traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .
    • Methods of Application : The linker is attached to the amine, and after the desired reactions are performed, the linker is removed by disulfide reduction .
    • Results : This method allows for the modification of aliphatic amines without leaving any trace of the linker .
  • Modification of Aliphatic Amines

    • Scientific Field : Biotechnology .
    • Summary of Application : A traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .
    • Methods of Application : The linker is attached to the amine, and after the desired reactions are performed, the linker is removed by disulfide reduction .
    • Results : This method allows for the modification of aliphatic amines without leaving any trace of the linker . It has been used to modify the lysine residues on CRISPR–Cas9 with either PEG, the cell penetrating peptide Arg 10, or donor DNA, generating Cas9 conjugates with significantly improved biological properties .

properties

IUPAC Name

benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVBOSIQTJVVNB-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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